molecular formula C26H22N2O3S B295595 (2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295595
M. Wt: 442.5 g/mol
InChI Key: ZTRIMUHKUARGBY-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolo[3,2-a]benzimidazole family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed to exert its therapeutic effects by targeting specific molecular pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. Additionally, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects:
(2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Furthermore, the compound has been shown to possess antimicrobial activity, leading to the inhibition of bacterial growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on (2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and microbial infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various molecular pathways. Finally, future research can focus on developing novel derivatives of the compound with improved solubility and potency.

Synthesis Methods

The synthesis of (2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves several steps. The first step involves the condensation of 4-methylphenol and 3-bromopropylamine to form 3-(4-methylphenoxy)propylamine. In the second step, this intermediate is reacted with 2-carboxybenzaldehyde to form the Schiff base. The final step involves the cyclization of the Schiff base with 2-mercapto-1,3-benzothiazole to form the desired compound. The synthesis method has been optimized to achieve high yield and purity.

Scientific Research Applications

(2Z)-2-{3-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been shown to exhibit potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2Z)-2-[[3-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H22N2O3S/c1-18-10-12-20(13-11-18)30-14-5-15-31-21-7-4-6-19(16-21)17-24-25(29)28-23-9-3-2-8-22(23)27-26(28)32-24/h2-4,6-13,16-17H,5,14-15H2,1H3/b24-17-

InChI Key

ZTRIMUHKUARGBY-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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